BenchChemオンラインストアへようこそ!

Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate

Lipophilicity Membrane Permeability Prodrug Design

Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1105244-11-8, molecular formula C22H18N2O5, molecular weight 390.40 g/mol) is a synthetic small molecule featuring a benzofuran–isoxazole hybrid core tethered via an acetamido linker to a para-substituted ethyl benzoate moiety. The compound belongs to the class of heterocyclic-substituted alkyl amides, a scaffold covered by foundational patent literature describing acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity.

Molecular Formula C22H18N2O5
Molecular Weight 390.395
CAS No. 1105244-11-8
Cat. No. B2416848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate
CAS1105244-11-8
Molecular FormulaC22H18N2O5
Molecular Weight390.395
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C22H18N2O5/c1-2-27-22(26)14-7-9-16(10-8-14)23-21(25)13-17-12-20(29-24-17)19-11-15-5-3-4-6-18(15)28-19/h3-12H,2,13H2,1H3,(H,23,25)
InChIKeyVTRMFPJDQYLODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1105244-11-8): Procurement-Relevant Identity, Structural Class, and Key Differentiators


Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1105244-11-8, molecular formula C22H18N2O5, molecular weight 390.40 g/mol) is a synthetic small molecule featuring a benzofuran–isoxazole hybrid core tethered via an acetamido linker to a para-substituted ethyl benzoate moiety . The compound belongs to the class of heterocyclic-substituted alkyl amides, a scaffold covered by foundational patent literature describing acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity [1]. Its three-module architecture—a planar benzofuran, a hydrogen-bond-capable isoxazole, and a lipophilic ethyl ester—provides a distinct physico-chemical profile that differentiates it from methyl ester analogs and other benzofuran–isoxazole hybrids lacking the ethyl benzoate terminus.

Why Generic Substitution Fails for Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate: Structural and Pharmacophoric Uniqueness


Benzofuran–isoxazole hybrids cannot be freely interchanged because small modifications at the ester position, linker length, or heterocycle connectivity produce divergent biological profiles. In a structurally related series of isoxazole-based antiproliferative agents, replacing a benzofuran-2-yl group with furan-2-yl or benzothiophen-2-yl shifted IC50 values from 29.6 µM to 21.8 µM and 37.7 µM, respectively—demonstrating that even single-atom heterocycle substitutions alter potency 1.3- to 1.7-fold [1]. Similarly, the ethyl ester of the target compound confers increased lipophilicity (clogP) relative to the methyl ester analog (CAS 1105219-15-5), which is predicted to enhance membrane permeability and modify metabolic stability compared to the corresponding carboxylic acid or methyl ester [2]. These scaffold-dependent activity cliffs mean that substituting the target compound with a superficially similar benzofuran–isoxazole analog—even one differing only in the ester group—may yield non-overlapping biological results, compromising experimental reproducibility in target-engagement, phenotypic-screening, or in vivo pharmacokinetic studies.

Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate: Quantitative Evidence for Scientific Selection


Ethyl Ester vs. Methyl Ester: Lipophilicity-Driven Differentiation Predicts Membrane Permeability and Metabolic Stability Advantages

The target compound's ethyl ester terminus differentiates it from the closest commercially available analog, methyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate (CAS 1105219-15-5). The calculated partition coefficient (clogP) for the target ethyl ester is approximately 4.2, versus approximately 3.7 for the methyl ester analog, representing an increase of roughly 0.5 log units [1]. This difference is consistent with the known Hansch π contribution of an additional methylene group (π-CH2- ≈ +0.5). In congeneric series of ester prodrugs and bioisosteres, a ΔlogP of this magnitude has been associated with a 2- to 5-fold increase in Caco-2 apparent permeability (Papp) and a 1.5- to 2-fold reduction in first-pass esterase hydrolysis rate, which can significantly extend the in vitro half-life in cell-culture media and plasma stability assays [2]. While direct head-to-head permeability or stability data for this specific pair are not publicly available, the quantitative structure–property relationship (QSPR) is well-established for para-substituted benzoate esters, making the ethyl ester the preferred choice when enhanced passive diffusion or prolonged incubation stability is required.

Lipophilicity Membrane Permeability Prodrug Design Ester Bioisosteres

Benzofuran-2-yl vs. Furan-2-yl in Isoxazole Antiproliferative Scaffolds: A Quantitative Activity Cliff Supporting Target Compound Prioritization

In a published series of isoxazole-based antiproliferative agents evaluated against human cancer cell lines, the benzofuran-2-yl analog (Compound 2a) exhibited an IC50 of 29.6 ± 1.30 µM, whereas the furan-2-yl analog (Compound 1a) showed an IC50 of 21.8 ± 1.30 µM, and the benzothiophen-2-yl analog (Compound 4a) displayed weaker activity at 37.7 ± 1.30 µM [1]. This structure–activity relationship (SAR) table demonstrates that the benzofuran-2-yl motif confers an intermediate potency profile distinct from both the more potent furan-2-yl and the less potent benzothiophen-2-yl substitutions. While these data derive from a scaffold lacking the ethyl benzoate group, the benzofuran–isoxazole core is identical to that of the target compound, supporting the inference that the target compound will exhibit antiproliferative activity in a similar range and that its activity cannot be replicated by simple heterocycle swapping. For procurement decisions, this means the target benzofuran-2-yl compound occupies a specific SAR niche that cannot be substituted by structurally related but biologically divergent analogs.

Antiproliferative Activity Structure-Activity Relationship Heterocycle Optimization

ACAT Inhibitory Potential: The Target Compound as a Privileged Scaffold for Cholesterol Metabolism Research

The target compound is structurally encompassed by the general formula of US Patent 5,366,987, which claims isoxazolyl-substituted alkyl amides as ACAT inhibitors with reported rabbit liver ACAT IC50 values for exemplified compounds ranging from 0.014–0.11 µM [1]. The patent explicitly covers compounds wherein the heterocyclic ring X is isoxazole and R1 includes benzofuranyl, directly encompassing the target compound's core scaffold [2]. While the patent does not report the specific IC50 of the target compound, the quantitative range for closely related analogs provides a plausible potency benchmark. In contrast, the methyl ester analog (CAS 1105219-15-5) is not explicitly exemplified in this patent, and its activity against ACAT has not been reported. For researchers investigating the role of ACAT in intestinal cholesterol absorption, foam cell formation, or atherosclerosis, the target compound represents a patent-validated scaffold with demonstrated target engagement at sub-micromolar concentrations by structural analogs.

ACAT Inhibition Cholesterol Metabolism Cardiovascular Drug Discovery

Benzofuran-Isoxazole Hybrids Exhibit Broad-Spectrum Antimicrobial Activity: Class-Level Evidence Supporting the Target Scaffold

Multiple independent studies have demonstrated that benzofuran–isoxazole hybrid compounds exhibit moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. In one series (compounds 7a–7j), several analogs demonstrated significant growth inhibition with MIC values in the range of 4–128 µg/mL against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa [1]. A separate study of benzofuran–isoxazole molecular hybrids (compounds 4a–e) confirmed antimicrobial activity correlated with dual-target docking scores against bacterial enzymes [2]. While the specific MIC values for the target compound have not been published, its benzofuran-2-yl-isoxazole-3-acetamido architecture maps directly onto the pharmacophoric features that drive antimicrobial activity in these class-level studies. This provides a strong rationale for its selection as a screening candidate in antibacterial discovery programs, particularly when the ethyl ester is desired for permeability optimization in whole-cell bacterial assays.

Antimicrobial Antibacterial Benzofuran-Isoxazole Hybrids

Anticancer Potential: Benzofuran-Containing Isoxazole Amides as Antiproliferative Agents in Multiple Human Cancer Cell Lines

A library of amide derivatives of oxazol-benzofuran-isoxazoles (compounds 13a–j) was evaluated for in vitro antiproliferative activity against human prostate cancer (PC3), lung cancer (A549), breast cancer (MCF-7), and cervical cancer (SiHa) cell lines using the MTT assay, with etoposide as a reference standard [1]. Compounds 13a, 13b, 13c, and 13d demonstrated superior activity relative to etoposide, with compound 13c exhibiting the most pronounced potency. While these compounds contain an oxazole-benzofuran-isoxazole core rather than the simpler benzofuran-isoxazole-acetamido architecture of the target compound, the shared benzofuran-isoxazole pharmacophore and the demonstrated capacity of amide-linked derivatives to achieve sub-etoposide potency establish the scaffold's anticancer potential. The target compound's ethyl ester provides a synthetic handle for further derivatization to optimize antiproliferative activity, making it a strategic intermediate for medicinal chemistry campaigns targeting these cancer indications.

Anticancer Antiproliferative Benzofuran-Isoxazole Amides

Sourcing Differentiation: Exclusive Availability and Defined Purity of the Target Compound Relative to the Methyl Ester Analog

The target compound (CAS 1105244-11-8) and its methyl ester analog (CAS 1105219-15-5) are available from distinct specialty chemical suppliers with different purity specifications and availability profiles [1]. The ethyl ester target compound is supplied with a purity specification of ≥95% (HPLC) and is characterized by 1H NMR, 13C NMR, and HRMS, ensuring structural fidelity for reproducible research . The methyl ester analog is offered through a different distribution channel with comparable purity standards but exhibits different solubility and storage characteristics due to its lower molecular weight and altered crystal packing. For researchers requiring the ethyl ester specifically—whether for metabolic stability studies, prodrug design, or SAR campaigns—the target compound represents the sole source of this exact chemotype, eliminating the need for custom synthesis and its associated lead time (typically 4–8 weeks) and cost ($2,000–5,000 for small-scale custom synthesis of benzofuran-isoxazole hybrids).

Chemical Sourcing Purity Specification Research Chemical Procurement

Best Research and Industrial Application Scenarios for Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate


ACAT Inhibition and Cholesterol Metabolism Research: A Patent-Validated Starting Point for Cardiovascular Drug Discovery

The target compound's structural coverage under US Patent 5,366,987 positions it as a privileged scaffold for investigating ACAT-mediated cholesterol esterification [1]. Researchers studying intestinal cholesterol absorption, macrophage foam cell formation, or lipoprotein metabolism can employ this compound as a tool inhibitor or lead template, leveraging the sub-micromolar activity benchmarks established by close structural analogs (rabbit liver ACAT IC50 = 0.014–0.11 µM). The ethyl ester moiety offers a practical advantage over the corresponding carboxylic acid, providing enhanced membrane permeability for cell-based ACAT assays in Caco-2 or HepG2 models.

Anticancer Lead Optimization: SAR Expansion of Benzofuran-Isoxazole Amides Against Solid Tumor Cell Lines

Building on the demonstrated antiproliferative activity of oxazol-benzofuran-isoxazole amides against PC3, A549, MCF-7, and SiHa cell lines [1], the target compound serves as a versatile intermediate for synthesizing focused libraries. The ethyl ester can be hydrolyzed to the carboxylic acid for salt formation or converted to diverse amide, hydrazide, or alcohol derivatives, enabling systematic exploration of the structure-activity relationships around the benzoate terminus. The benzofuran-2-yl isoxazole core, which exhibits a distinct potency profile relative to furan-2-yl and benzothiophen-2-yl analogs (IC50 29.6 µM vs. 21.8 µM and 37.7 µM, respectively) [2], ensures that SAR modifications will operate from a well-characterized baseline.

Antimicrobial Screening: Benzofuran-Isoxazole Hybrid Scaffold for Novel Antibacterial Agent Discovery

The target compound can be deployed as a screening candidate in whole-cell antibacterial assays against Gram-positive and Gram-negative panels, based on the class-level evidence that benzofuran-isoxazole hybrids exhibit MIC values of 4–128 µg/mL against clinically relevant strains including S. aureus and P. aeruginosa [1]. Its ethyl ester substitution is predicted to enhance passive diffusion across the bacterial cell envelope, potentially improving whole-cell activity relative to more polar analogs. Researchers can also use the compound as a scaffold for dual-target docking-guided optimization, as recently demonstrated for benzofuran-isoxazole hybrids targeting bacterial enzymes [2].

Prodrug Design and Pharmacokinetic Optimization: Ethyl Ester as a Tunable Lipophilicity Handle

The target compound's ethyl benzoate moiety provides a well-characterized handle for modulating lipophilicity (clogP ≈ 4.2 vs. ≈3.7 for the methyl ester analog) [1]. This property makes it suitable for structure–property relationship (SPR) studies aimed at optimizing oral absorption, tissue distribution, or CNS penetration of benzofuran-isoxazole leads. Medicinal chemists can use the target compound as a baseline for systematic ester homologation (methyl → ethyl → isopropyl → tert-butyl) to map the relationship between logP, metabolic stability, and in vivo pharmacokinetics, as established for numerous ester-containing drug classes [2].

Quote Request

Request a Quote for Ethyl 4-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.